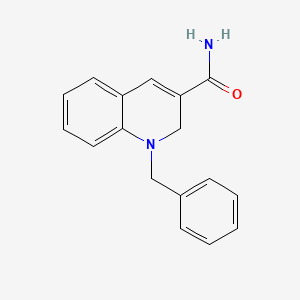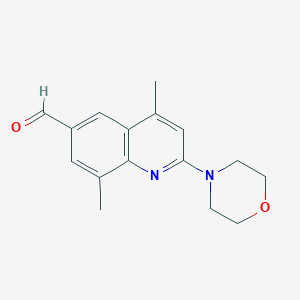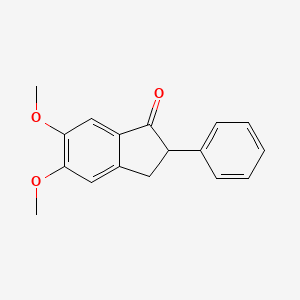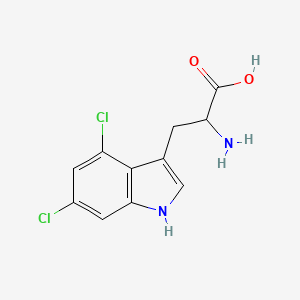
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its potential applications in various chemical reactions and biological studies. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a hydroxycyclohexylamino group, and a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and hydroxycyclohexylamino groups. The final step involves the incorporation of the boronic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include boronic esters, dechlorinated derivatives, and substituted pyrimidine compounds. These products can be further utilized in various chemical and biological applications .
Scientific Research Applications
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the inhibition of proteases and kinases, which play crucial roles in various biological processes .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid: Unique due to its specific substitution pattern and boronic acid moiety.
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic ester: Similar structure but with an ester group instead of the boronic acid.
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronate: Similar structure but with a boronate group instead of the boronic acid.
Uniqueness
Its specific substitution pattern and boronic acid moiety make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H15BClN3O3 |
|---|---|
Molecular Weight |
271.51 g/mol |
IUPAC Name |
[2-chloro-4-[(4-hydroxycyclohexyl)amino]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H15BClN3O3/c12-10-13-5-8(11(17)18)9(15-10)14-6-1-3-7(16)4-2-6/h5-7,16-18H,1-4H2,(H,13,14,15) |
InChI Key |
LJAJBPBUKGICSW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1NC2CCC(CC2)O)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)



![Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11850044.png)


